14-amino-16-phenyl-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-15-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique polycyclic structure that includes a combination of pyridine, thiophene, and cycloheptane rings, making it a versatile scaffold for various chemical transformations and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile typically involves multi-step reactions that include cyclization, condensation, and substitution reactions. One common approach involves the condensation of appropriate starting materials such as aldehydes, malononitrile, and β-ketoesters in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene derivatives: These compounds also contain a thiophene ring and have diverse applications in medicinal chemistry.
Pyrido[2,3-d]pyrimidines: These compounds have a similar polycyclic framework and are used in various therapeutic applications.
Uniqueness
What sets 2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile apart is its unique combination of multiple ring systems, which provides a versatile scaffold for chemical modifications and enhances its potential for diverse biological activities .
Properties
Molecular Formula |
C22H18N4S |
---|---|
Molecular Weight |
370.5g/mol |
IUPAC Name |
14-amino-16-phenyl-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-15-carbonitrile |
InChI |
InChI=1S/C22H18N4S/c23-12-16-18(13-7-3-1-4-8-13)20-19(26-21(16)24)15-11-14-9-5-2-6-10-17(14)25-22(15)27-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,24,26) |
InChI Key |
PFOFIPLDUWUDAW-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C(=C4C5=CC=CC=C5)C#N)N |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C(=C4C5=CC=CC=C5)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.